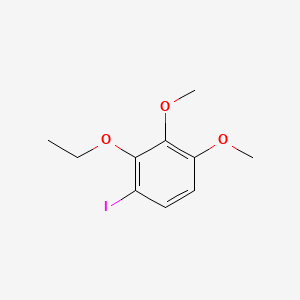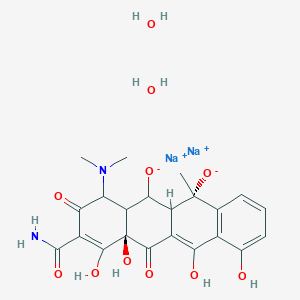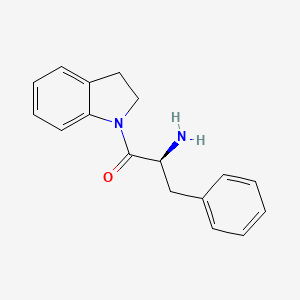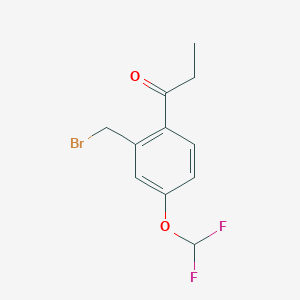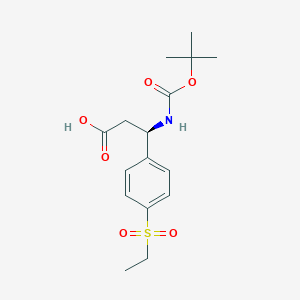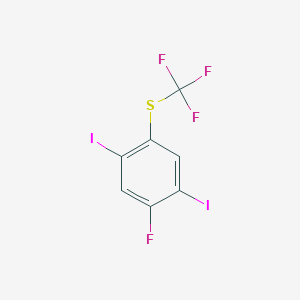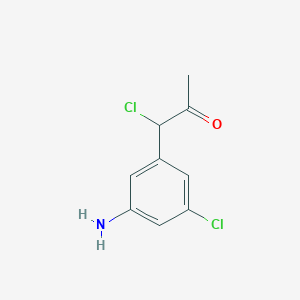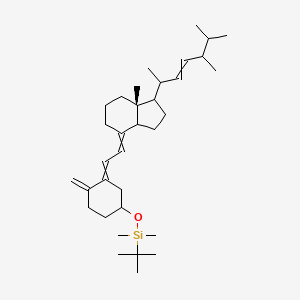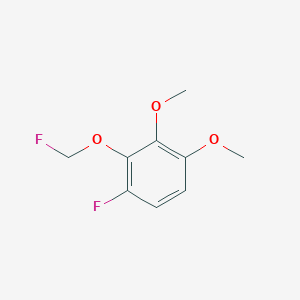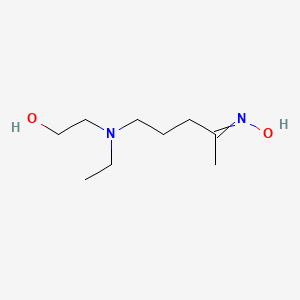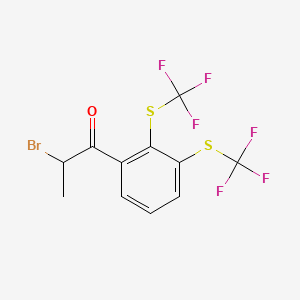
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound known for its unique chemical structure and properties. The presence of trifluoromethylthio groups and a bromopropanone moiety makes it a valuable compound in various chemical reactions and applications. Its distinct structure allows it to participate in a range of chemical transformations, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio groups: This step involves the introduction of trifluoromethylthio groups onto a phenyl ring. This can be achieved through the reaction of a phenyl compound with trifluoromethylthiolating agents under controlled conditions.
Bromination: The next step involves the bromination of the intermediate compound to introduce the bromine atom at the desired position. This can be done using brominating agents such as bromine or N-bromosuccinimide (NBS).
Formation of the propanone moiety:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups. For example, oxidation can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Addition Reactions: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the carbonyl group of the propanone moiety.
Applications De Recherche Scientifique
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing the introduction of trifluoromethylthio groups into complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in the development of new probes and inhibitors for studying biological pathways and targets.
Industry: The compound is used in the development of new materials and chemicals with specific properties, such as improved stability, reactivity, and performance.
Mécanisme D'action
The mechanism of action of 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups and bromopropanone moiety allow the compound to interact with various enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one can be compared with other similar compounds, such as:
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one: This compound has a similar structure but with a chlorine atom instead of a bromine atom. The presence of chlorine can lead to different reactivity and properties.
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-iodopropan-1-one: This compound has an iodine atom instead of a bromine atom, which can also affect its reactivity and applications.
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-fluoropropan-1-one:
The uniqueness of this compound lies in its specific combination of trifluoromethylthio groups and bromopropanone moiety, which imparts distinct reactivity and properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H7BrF6OS2 |
|---|---|
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
1-[2,3-bis(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6OS2/c1-5(12)8(19)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-5H,1H3 |
Clé InChI |
HJAUDLQHXKKBOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C(=CC=C1)SC(F)(F)F)SC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


